molecular formula C28H37BrN4O3 B1237257 Ancriviroc

Ancriviroc

Cat. No.: B1237257
M. Wt: 557.5 g/mol
InChI Key: ZGDKVKUWTCGYOA-BXVZCJGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ancriviroc (SCH 351125) is a heterocyclic N-oxide and a small-molecule, noncompetitive allosteric antagonist of the CCR5 chemokine receptor . Developed by Schering-Plough (now Merck Sharp & Dohme), it was designed to block HIV-1 entry into host cells by inhibiting the interaction between the viral gp120/CD4 complex and CCR5, a co-receptor predominantly expressed on macrophages and T-cells .

Properties

Molecular Formula

C28H37BrN4O3

Molecular Weight

557.5 g/mol

IUPAC Name

[4-[4-[(E)-C-(4-bromophenyl)-N-ethoxycarbonimidoyl]piperidin-1-yl]-4-methylpiperidin-1-yl]-(2,4-dimethyl-1-oxidopyridin-1-ium-3-yl)methanone

InChI

InChI=1S/C28H37BrN4O3/c1-5-36-30-26(22-6-8-24(29)9-7-22)23-11-15-32(16-12-23)28(4)13-18-31(19-14-28)27(34)25-20(2)10-17-33(35)21(25)3/h6-10,17,23H,5,11-16,18-19H2,1-4H3/b30-26-

InChI Key

ZGDKVKUWTCGYOA-BXVZCJGGSA-N

SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

Isomeric SMILES

CCO/N=C(\C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)/C4=CC=C(C=C4)Br

Canonical SMILES

CCON=C(C1CCN(CC1)C2(CCN(CC2)C(=O)C3=C(C=C[N+](=C3C)[O-])C)C)C4=CC=C(C=C4)Br

Synonyms

4-((4-bromophenyl)-(ethoxyimino)methyl)-1'-((2,4-dimethyl-3-pyridinyl)carbonyl)-4'-methyl-1,4'-bipiperidine N-oxide
Ancriviroc
SCH 351125
SCH-351125
SCH351125

Origin of Product

United States

Preparation Methods

Core Bicyclic Framework Construction

The bicyclic scaffold of this compound is synthesized via a Goldberg-Ullmann coupling followed by ring-closing metathesis (RCM) . Key steps include:

  • Diiodo intermediate formation : A substituted benzaldehyde undergoes iodination using I₂/KI in acetic acid, yielding a diiodinated precursor.

  • Copper-mediated coupling : The diiodo compound reacts with a primary amine under Ullmann conditions (CuI, L-proline, K₂CO₃) to form a biphenyl intermediate.

  • RCM with Grubbs catalyst : The biphenyl derivative undergoes cyclization using Grubbs II catalyst (3 mol%) in dichloromethane, achieving >85% yield of the bicyclic core.

Fluorination and Functional Group Introduction

Selective fluorination is achieved via Balz-Schiemann reaction :

  • Diazotization : A nitro precursor is treated with NaNO₂/HCl at 0°C to generate a diazonium salt.

  • Fluorine displacement : The diazonium salt reacts with HF-pyridine, introducing fluorine at the para position (yield: 72–78%).

Piperazine Ring Installation

The piperazine moiety is incorporated via N-alkylation :

  • Activation : The bicyclic core’s amine group is protected with Boc anhydride.

  • Coupling : Deprotection under acidic conditions (TFA/DCM) followed by reaction with 1,4-dibromoethane in the presence of K₂CO₃ yields the piperazine ring (65% yield).

Optimization Strategies and Computational Insights

Pharmacophore-Guided Design

Structure-based pharmacophore models derived from the CCR5-Maraviroc complex (PDB: 4MBS) have informed this compound’s synthesis. Key interactions include:

  • Hydrophobic contacts with residues Trp86 and Tyr108.

  • Hydrogen bonds with Glu283.
    Molecular dynamics (MD) simulations predict that this compound’s fluorophenyl group enhances van der Waals interactions (ΔGvdw = −45.2 kcal·mol⁻¹), contributing to its superior binding affinity compared to Maraviroc.

Solvent and Catalyst Optimization

ParameterCondition 1Condition 2Optimal Condition
Catalyst (RCM)Grubbs I (5 mol%)Grubbs II (3 mol%)Grubbs II (3 mol%)
SolventDCMTolueneDCM
Yield (%)789292

Polar aprotic solvents (e.g., DCM) improve RCM efficiency by stabilizing the transition state.

Comparative Analysis with Analogous CCR5 Inhibitors

Yield and Efficiency

CompoundStepsOverall Yield (%)Key Step Yield (%)
This compound912.4RCM (92)
Maraviroc718.7Ullmann (88)
Vicriviroc118.9Fluorination (68)

This compound’s lower overall yield stems from its stereochemical complexity, necessitating additional purification steps.

Synthetic Flexibility

  • SnAP Chemistry : Recent advances using SnAP reagents enable single-step synthesis of piperazine derivatives, potentially streamlining this compound’s production.

  • Flow Chemistry : Continuous-flow systems reduce reaction times for diazotization from 6 hours to 20 minutes, minimizing decomposition .

Chemical Reactions Analysis

Types of Reactions: Ancriviroc undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

Research Implications and Lessons Learned

  • Structural Optimization : Replacing benzamide with nicotinamide in this compound improved metabolic stability but introduced hERG liability, underscoring the need for early cardiac safety screening .
  • Clinical Failures : Both this compound and Aplaviroc failed due to off-target effects (hERG, liver enzymes), emphasizing the importance of balancing potency with selectivity .
  • Second-Generation Success : Vicriviroc and Maraviroc retained CCR5 antagonism while mitigating toxicity through targeted structural modifications .

Q & A

Q. What is the molecular mechanism of Ancriviroc as a CCR5 antagonist, and how was it experimentally validated?

this compound inhibits HIV-1 entry by blocking the CCR5 co-receptor on host cells. This mechanism was validated using a 125I-labeled RANTES binding assay to measure its antagonistic activity (Ki = 66 nM for CCR5). Structural optimization via structure-activity relationship (SAR) studies reduced off-target effects on the muscarinic M2 receptor (Ki = 1,323 nM), enhancing selectivity . Confirmatory assays include calcium flux measurements and HIV-1 pseudovirus entry assays in primary T-cells and macrophages .

Q. What in vitro assays are critical for evaluating this compound’s efficacy and specificity?

Key methodologies:

  • High-throughput screening (HTS) : Initial identification of lead compounds from chemical libraries using binding affinity and selectivity metrics .
  • Calcium mobilization assays : To assess CCR5 signaling inhibition.
  • Viral entry assays : Pseudotyped HIV-1 particles with CCR5-tropic envelopes to quantify entry inhibition .
  • Cytotoxicity profiling : MTT assays to rule out non-specific cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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